molecular formula C15H19Cl2NO4 B12283749 Boc-3,5-dichloro-D-homophenylalanine

Boc-3,5-dichloro-D-homophenylalanine

Cat. No.: B12283749
M. Wt: 348.2 g/mol
InChI Key: WMDXHYBSJWTUFO-GFCCVEGCSA-N
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Description

Boc-3,5-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by its tert-butoxycarbonyl (Boc) protective group, a homophenylalanine backbone (four-carbon chain), and 3,5-dichloro substituents on the phenyl ring. Its molecular formula is C₁₅H₁₉Cl₂NO₄, with a molar mass of 348.22 g/mol and a predicted density of 1.294 g/cm³ . The compound exhibits a carboxylic acid pKa of 3.90, typical for such functional groups, and a high predicted boiling point of 487.9°C, indicative of its thermal stability . This compound is used in peptide synthesis, where the Boc group protects the amino group during solid-phase coupling reactions.

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-4-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

WMDXHYBSJWTUFO-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Homologation of D-Phenylalanine Derivatives

A key strategy involves extending the side chain of D-phenylalanine via the Arndt-Eistert reaction (Source). This method preserves chirality while adding a methylene group:

  • Starting Material : Boc-D-phenylalanine is converted to its mixed anhydride with ethyl chloroformate.
  • Diazoketone Formation : Treatment with trimethylsilyldiazomethane yields the diazoketone intermediate.
  • Homologation : Silver benzoate-catalyzed rearrangement produces Boc-D-homophenylalanine.
  • Chlorination : Electrophilic aromatic substitution with Cl₂/FeCl₃ introduces 3,5-dichloro groups. However, regioselectivity challenges necessitate pre-functionalized precursors (e.g., 3,5-dichlorobenzaldehyde) for efficient synthesis.

Yield : Homologation typically achieves 70–85% yield, while chlorination efficiency depends on directing groups.

Asymmetric Synthesis via Phase Transfer Catalysis

Enantioselective alkylation using pseudoenantiomeric catalysts enables direct access to the D-enantiomer (Source):

  • Glycine Schiff Base : A glycine-derived Schiff base (e.g., benzophenone imine) is reacted with 3,5-dichlorobenzyl bromide.
  • Catalysis : Maruoka or Ooi catalysts induce asymmetric alkylation, achieving >90% enantiomeric excess (ee).
  • Deprotection : Acidic hydrolysis removes the Schiff base, yielding 3,5-dichloro-D-homophenylalanine.

Conditions :

  • Solvent: Toluene/CHCl₃ (2:1) at −40°C.
  • Base: 50% aqueous KOH.
  • Catalyst loading: 0.1 equivalents.

Resolution of Racemic Homophenylalanine

For racemic mixtures, chiral resolving agents like L-di-p-toluoyl tartaric acid (L-DBTA) isolate the D-enantiomer (Source):

  • Racemic Synthesis : Strecker reaction of 3,5-dichlorobenzaldehyde yields DL-homophenylalanine nitrile.
  • Hydrolysis : LiOH-mediated hydrolysis produces the racemic amino acid.
  • Resolution : L-DBTA forms diastereomeric salts in acetone/water, selectively crystallizing the D-enantiomer (45% yield, ee ≥99%).

Boc Protection Methodology

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (Source):

  • Reaction Setup : 3,5-dichloro-D-homophenylalanine (1 mmol), Boc₂O (2.5 mmol), and guanidine hydrochloride (15 mol%) in ethanol.
  • Conditions : Stir at 35–40°C for 6.5 hours.
  • Workup : Evaporate solvent, wash with hexane, and recrystallize.

Yield : 93% with >99% purity.

Characterization Data

Critical analytical parameters for Boc-3,5-dichloro-D-homophenylalanine include:

Property Value Method
Optical Rotation ([α]D²⁰) +10.0 ± 2° (c = 0.57 in EtOH) Polarimetry (Source)
Melting Point 234–238°C (decomposition) DSC (Source)
HPLC Purity ≥95% RP-HPLC (Source)

Applications in Peptide Synthesis

This compound enhances peptide stability and receptor binding. Notable examples:

  • Opioid Peptidomimetics : Incorporation into tetrahydroquinoline scaffolds improves μ-opioid receptor affinity (Source).
  • Anticancer Agents : Serves as a backbone in kinase inhibitors (Source).

Scientific Research Applications

Peptide Synthesis

Boc-3,5-dichloro-D-homophenylalanine serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its incorporation into peptide chains can enhance biological activity and stability, making it particularly useful for creating modified peptides that exhibit improved pharmacological properties.

Application Details
Peptide Coupling Used in the formation of peptide bonds to create complex peptide structures.
Modified Peptides Enhances biological activity through structural modifications.

Drug Development

The compound is instrumental in the pharmaceutical industry for developing novel therapeutic agents. It can be utilized to design enzyme inhibitors and receptor antagonists, particularly in cancer research, where targeted therapies are essential.

Drug Development Focus Description
Enzyme Inhibitors Compounds designed to inhibit specific enzymes involved in disease pathways.
Receptor Antagonists Targeting specific receptors to block pathological signaling pathways.

Biochemical Research

This compound is employed in studies investigating protein-protein interactions and enzyme-substrate specificity. This application is crucial for understanding metabolic pathways and developing treatments for various diseases.

Research Area Application
Protein Interactions Analyzing how proteins interact with each other using this amino acid as a probe.
Enzyme Specificity Studying how enzymes recognize and process substrates.

Material Science

This compound can be incorporated into polymers to create advanced materials with specific properties such as improved thermal stability and mechanical strength.

Material Properties Benefits
Thermal Stability Enhanced resistance to heat degradation.
Mechanical Strength Improved durability of materials used in various applications.
  • Peptide Synthesis Innovations
    • Researchers have successfully synthesized novel peptides incorporating this compound, demonstrating enhanced binding affinity to target proteins compared to traditional peptides lacking this modification.
  • Targeted Drug Development
    • A study focused on developing a new class of anticancer drugs utilized this compound as a core component, leading to the discovery of compounds that selectively inhibit tumor growth with minimal side effects.
  • Biochemical Interaction Studies
    • Investigations into enzyme-substrate interactions revealed that peptides containing this compound exhibited altered kinetics compared to their unmodified counterparts, providing insights into substrate specificity mechanisms.

Mechanism of Action

The mechanism of action of Boc-3,5-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of the dichloro substituents can affect the hydrophobicity and electronic properties of the compound, thereby modulating its interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Boc-3,5-Dichloro-D-Homophenylalanine vs. Boc-Cys-OH
  • Boc-Cys-OH (C₈H₁₅NO₄S, molar mass 221.27 g/mol) is a Boc-protected cysteine derivative. Unlike this compound, it features a thiol (-SH) group instead of a dichlorophenyl ring. This thiol group increases polarity and reactivity, enabling disulfide bond formation in peptides. The Boc group in both compounds serves identical protective roles, but the homophenylalanine backbone in the former provides enhanced steric bulk and lipophilicity due to the extended carbon chain and chlorine substituents .
This compound vs. Boc-3,4-Dehydro-Pro-OH
  • Boc-3,4-dehydro-Pro-OH (C₁₀H₁₅NO₄, molar mass 213.23 g/mol) is a proline analog with a rigid, unsaturated pyrrolidine ring. Its cyclic structure contrasts sharply with the linear homophenylalanine backbone, influencing conformational flexibility in peptide chains. The absence of aromatic or halogen substituents reduces its lipophilicity compared to this compound, making it more suitable for hydrophilic peptide regions .

Physicochemical Properties

Property This compound Boc-Cys-OH Boc-3,4-Dehydro-Pro-OH
Molecular Formula C₁₅H₁₉Cl₂NO₄ C₈H₁₅NO₄S C₁₀H₁₅NO₄
Molar Mass (g/mol) 348.22 221.27 213.23
Density (g/cm³) 1.294 Not reported Not reported
Boiling Point (°C) 487.9 (predicted) Not reported Not reported
pKa 3.90 ~1.8–2.4 (thiol group) ~4.2 (carboxylic acid)

Biological Activity

Boc-3,5-dichloro-D-homophenylalanine is an amino acid derivative that has garnered attention in biochemical research and pharmaceutical development due to its unique structural properties and biological activities. This article delves into its biological activity, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group and the presence of dichloro substituents on the phenyl ring. The compound's molecular formula is C14H17Cl2NO4C_{14}H_{17}Cl_2NO_4, with a molecular weight of 320.2 g/mol . The presence of chlorine atoms enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and protein interactions. It has been studied for its effects on various signaling pathways, particularly those involving the JAK2 (Janus kinase 2) pathway, which is crucial in hematopoiesis and immune response regulation. In cell assays, compounds targeting JAK2 have demonstrated the ability to inhibit downstream signaling pathways, such as STAT (Signal Transducer and Activator of Transcription) phosphorylation .

2. Applications in Drug Development

This compound serves as a building block in peptide synthesis, allowing researchers to create modified peptides that exhibit enhanced biological activity. Its structural features enable the design of novel pharmaceuticals aimed at treating various diseases, including cancer . The compound's ability to interact with specific protein targets makes it a candidate for developing targeted therapies.

Case Studies

  • Peptide Synthesis : Researchers have utilized this compound in synthesizing peptides that demonstrate improved efficacy against specific biological targets. For instance, modified peptides incorporating this compound have shown enhanced binding affinity to proteins involved in cancer progression .
  • Inhibition Studies : In studies focusing on DPP-4 (Dipeptidyl Peptidase-4) inhibitors, this compound has been evaluated for its potential to lower glucose levels by inhibiting DPP-4 activity. This inhibition is significant for developing treatments for type 2 diabetes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme ModulationInhibits JAK2 signaling pathways
Peptide SynthesisServes as a building block for modified peptides
DPP-4 InhibitionPotential use in diabetes treatment
Cancer ResearchDevelopment of targeted therapies

Q & A

Q. Methodological Answer :

  • Step 1 : Start with D-homophenylalanine as the chiral backbone. Introduce Boc (tert-butoxycarbonyl) protection to the amino group under anhydrous conditions using Boc-anhydride in the presence of a base like triethylamine .
  • Step 2 : Chlorinate the aromatic ring at the 3,5-positions using a regioselective electrophilic substitution protocol. Optimize reaction conditions (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide) to avoid over-substitution .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm enantiopurity using chiral HPLC with a cellulose-based stationary phase .
  • Validation : Characterize final product via ¹H/¹³C NMR to verify substitution patterns and LC-MS for mass confirmation .

What advanced analytical techniques are optimal for characterizing this compound and ensuring batch-to-batch consistency?

Q. Methodological Answer :

  • Primary Techniques :
    • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water to assess purity and detect trace impurities .
    • NMR Spectroscopy : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from dichloro substituents and confirm stereochemistry .
  • Secondary Validation :
    • X-ray Crystallography : Resolve solid-state conformation to compare with computational models (DFT calculations) .
    • Elemental Analysis : Quantify Cl content via combustion analysis to validate stoichiometry .

How do steric and electronic effects of 3,5-dichloro substitution influence the compound’s conformational stability in solid-state vs. solution?

Q. Methodological Answer :

  • Experimental Design :
    • Solution Studies : Use variable-temperature NMR in DMSO-d₆ to monitor rotational barriers around the C–C bond adjacent to the aromatic ring .
    • Solid-State Analysis : Compare X-ray structures with computational models (e.g., Gaussian09) to assess intramolecular H-bonding and steric clashes .
  • Key Findings :
    • Dichloro groups increase steric hindrance, reducing rotational freedom in solution but stabilizing planar conformations in crystals.
    • Electron-withdrawing Cl substituents enhance acidity of the α-proton, affecting reactivity in peptide coupling .

What strategies resolve contradictory bioactivity data for this compound derivatives across assay systems?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Assay Variability : Standardize buffer conditions (e.g., PBS pH 7.4 vs. Tris-HCl) to control for pH-dependent solubility .
    • Metabolic Interference : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate intrinsic activity .
  • Cross-Validation :
    • Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
    • Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay discrepancies .

How to design stability studies for this compound under drug formulation conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Thermal Stress : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • pH Stability : Test solubility and decomposition in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
  • Degradation Pathways :
    • Identify major degradation products (e.g., dechlorination or Boc-deprotection) using LC-MS/MS .
    • Quantify Arrhenius kinetics to predict shelf-life under storage conditions .

What computational methods predict the reactivity of this compound in peptide synthesis?

Q. Methodological Answer :

  • In Silico Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects on nucleophilicity .
    • Molecular Dynamics (MD) : Simulate solvation effects in water/DMF to predict coupling efficiency with amino acids .
  • Experimental Correlation :
    • Compare computational predictions with empirical coupling yields using HATU/DIPEA activation .

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